

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride chemical properties

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Compound of Interest

Compound Name: (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

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An In-depth Technical Guide to the Chemical Properties of **(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride**

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's structure, physicochemical characteristics, spectroscopic profile, and methods for chiral purity assessment. The methodologies and experimental choices are explained to provide practical, field-proven insights, ensuring both technical accuracy and trustworthiness.

Introduction and Compound Identity

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chiral chemical compound of interest in synthetic organic chemistry and pharmaceutical research. As a primary amine featuring a stereocenter, it serves as a valuable building block for the synthesis of more complex, enantiomerically pure molecules. The presence of the 4-chlorophenyl group influences its reactivity and potential biological activity. The hydrochloride salt form is often preferred for its increased stability and crystallinity compared to the free amine.

The fundamental identity of this compound is established by its unique structural and molecular identifiers.

Caption: 2D structure of **(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	(1R)-1-(4-chlorophenyl)propan-1-amine;hydrochloride
CAS Number	1448902-18-8 [1] [2] [3]
Molecular Formula	C ₉ H ₁₃ Cl ₂ N [1] [4] [5]
Molecular Weight	206.11 g/mol [1] [4] [5] [6]
Canonical SMILES	CC--INVALID-LINK--N.Cl [1]
InChI Key	GGFMDYMEAQPNPZ-SBSPUUUFOSA-N [1] [4]

| Synonyms | (R)-1-(4-Chlorophenyl)-1-propanamine Hydrochloride[\[1\]](#), Benzenemethanamine, 4-chloro- α -ethyl-, hydrochloride (1:1), (α R)-[\[3\]](#) |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in further synthetic steps.

Table 2: Physicochemical Data

Property	Value / Observation	Source(s)
Physical Form	Solid. Straw Yellow Color. [1]	[1]
Solubility	Negligible solubility in water. Soluble in oil and grease.[1]	[1]
Storage Conditions	Sealed in dry, Room Temperature[1], under an inert atmosphere.	[1]
Purity	Typically available at ≥95% purity.[4]	[4]

| Reactivities & Incompatibilities | Chemically incompatible with strong oxidizing agents like bromine, chlorine, chromic acid, and hydrogen peroxide.[1] | [1] |

Safety Profile: The compound is classified with the signal word "Warning".

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Manufacturing

The synthesis of 1-(4-chlorophenyl)propan-1-amine typically proceeds via the reductive amination of the corresponding ketone, 1-(4-chlorophenyl)propan-1-one (also known as 4'-chloropropiophenone). This two-step process is a robust and common method for preparing primary amines from ketones.

Causality in Experimental Design:

- Oxime Formation: The first step involves the reaction of 1-(4-chlorophenyl)propan-1-one with hydroxylamine hydrochloride. The carbonyl group of the ketone reacts with hydroxylamine to form an oxime intermediate. Triethylamine, a mild base, is added to neutralize the HCl byproduct, driving the reaction to completion.
- Reduction to Amine: The C=N double bond of the oxime is then reduced to a C-N single bond to yield the primary amine. A borane-tetrahydrofuran complex ($\text{BH}_3\text{-THF}$) is an effective reducing agent for this transformation due to its selectivity for the oxime group. The reaction is typically heated to ensure a reasonable reaction rate. An acidic workup with HCl not only quenches the reaction but also protonates the resulting amine, allowing for its isolation as the stable hydrochloride salt.



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Caption: General synthetic workflow for 1-(4-chlorophenyl)propan-1-amine HCl.

Experimental Protocol: Synthesis of Racemic 1-(4-chlorophenyl)propan-1-amine[7]

- Step 1: Oxime Formation
 - Dissolve 1-(4-chlorophenyl)propan-1-one (1.69 g) in ethanol (60 mL).
 - Add hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) at room temperature.
 - Stir the reaction mixture at room temperature for 16 hours.
 - Evaporate the solvent under reduced pressure.
 - Add water to the residue and extract with ethyl acetate.

- Wash the organic extract successively with water and saturated brine, then dry over anhydrous magnesium sulfate.
- Evaporate the solvent to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.
- Step 2: Reduction and Salt Formation
 - Dissolve the oxime intermediate in tetrahydrofuran (THF, 100 mL).
 - Add 1.1 M borane-tetrahydrofuran complex in THF (27.3 mL).
 - Stir the mixture at 80°C for 16 hours.
 - Cool the reaction and add 1 M hydrochloric acid to quench.
 - Extract the aqueous layer with ethyl acetate.
 - The aqueous layer, containing the protonated amine hydrochloride, can be concentrated, or the free amine can be extracted after basification and then converted to the HCl salt. The patent describes purification of the free amine via silica gel column chromatography. [7]

Note: The described synthesis produces a racemic mixture. To obtain the specific (R)-enantiomer, a chiral resolution step, such as diastereomeric salt formation or preparative chiral chromatography, is required.

Spectroscopic and Analytical Profile

A comprehensive analytical characterization is essential to confirm the identity, structure, and purity of the compound.

¹H NMR Spectroscopy (Proton NMR) The ¹H NMR spectrum provides detailed information about the hydrogen atom environment. For the free amine, 1-(4-chlorophenyl)propan-1-amine, the following signals are expected:

- ~0.85 ppm (t, 3H): A triplet corresponding to the three protons of the terminal methyl group (-CH₃), coupled to the adjacent methylene group.[7]

- ~1.65 ppm (m, 2H): A multiplet for the two protons of the methylene group (-CH₂-), coupled to both the methyl and methine protons.[7]
- ~3.80 ppm (t, 1H): A triplet for the single proton on the chiral carbon (methine, -CH-), coupled to the adjacent methylene group.[7]
- ~7.20-7.40 ppm (m, 4H): A multiplet or two distinct doublets in the aromatic region, corresponding to the four protons on the 4-chlorophenyl ring.[7]
- Amine Protons (NH₂): A broad singlet, the chemical shift of which is variable and depends on concentration and solvent. In the hydrochloride salt (NH₃⁺), this signal would be shifted downfield and appear broader.

¹³C NMR Spectroscopy (Carbon-13 NMR) The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. Predicted chemical shifts for the core structure would include signals for the aliphatic carbons (methyl, methylene, and methine) and the aromatic carbons of the chlorophenyl ring.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present. Key vibrational frequencies include:

- ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine (or NH₃⁺ in the salt).
- ~3100-3000 cm⁻¹: Aromatic C-H stretching.
- ~2960-2850 cm⁻¹: Aliphatic C-H stretching.
- ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
- ~1100-1000 cm⁻¹: C-N stretching.
- ~850-800 cm⁻¹: C-H out-of-plane bending for the 1,4-disubstituted (para) benzene ring.
- ~750-700 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS) Mass spectrometry provides information on the molecular weight and fragmentation pattern. For the free amine (C₉H₁₂CIN), the nominal molecular weight is 169.65

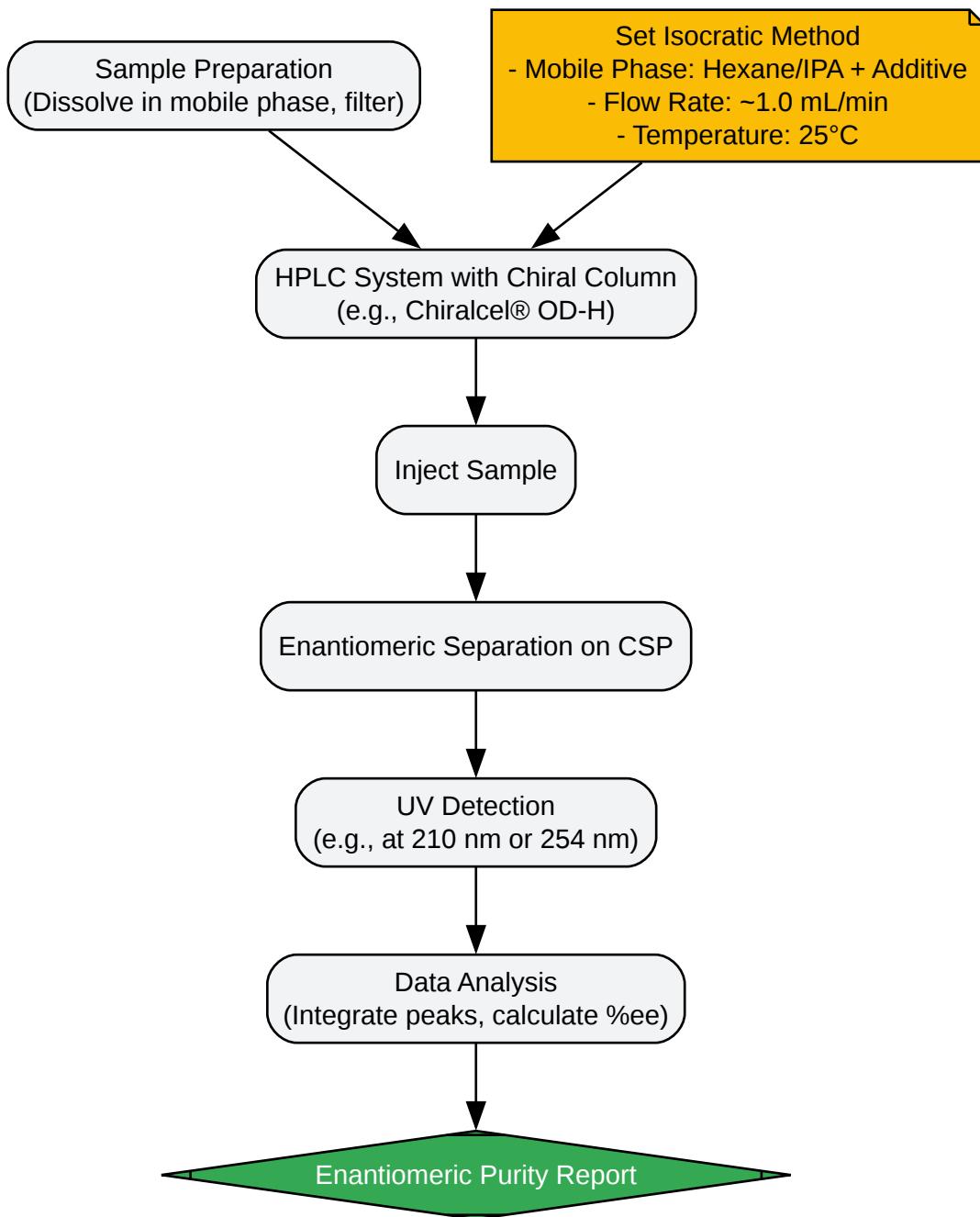
g/mol .^[7] The mass spectrum would show a molecular ion peak $[M]^+$ and an $[M+2]^+$ peak with an approximate 3:1 ratio, characteristic of the chlorine isotope pattern.

Chiral Purity Analysis by HPLC

For a chiral compound intended for pharmaceutical applications, confirming the enantiomeric purity is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this analysis.

Method Development Rationale:

- **Column Selection:** Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiraldex® AD-H), are highly effective for separating a wide range of chiral compounds, including amines.^[8] They provide chiral recognition through a combination of interactions like hydrogen bonding, dipole-dipole, and π - π stacking.
- **Mobile Phase:** A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier (e.g., isopropanol, ethanol), is a standard starting point.^[8] The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, thereby influencing retention and selectivity. Adjusting the percentage of the alcohol is the primary way to optimize resolution.^[8]
- **Additives:** For basic analytes like amines, peak tailing can be an issue. Adding a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase can significantly improve peak shape and resolution by masking residual acidic silanol groups on the silica support.^[9]



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